molecular formula C15H15ClFNO2 B5785901 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol

2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B5785901
M. Wt: 295.73 g/mol
InChI Key: LARMIGGWLUAVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol, also known as CFEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFEMP is a phenolic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been found to have antifungal properties by inhibiting the growth of fungi.
Biochemical and Physiological Effects:
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and antifungal properties. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has several advantages for lab experiments, including its easy synthesis method, high yield, and purity. However, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has some limitations, including its low solubility in water, which can limit its use in aqueous environments.

Future Directions

Future research on 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol can focus on its potential applications in medicine, agriculture, and material science. In medicine, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol can be studied for its potential use as an anticancer, anti-inflammatory, and antidiabetic agent. In agriculture, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol can be studied for its potential use as a fungicide and insecticide. In material science, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol can be studied for its potential use in the synthesis of polymers and as a corrosion inhibitor. Further research can also focus on the mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol and its potential side effects.

Synthesis Methods

2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been synthesized using different methods, including the reaction of 2-aminomethyl-6-ethoxyphenol with 3-chloro-4-fluorobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-6-ethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a base. These methods have been optimized to obtain high yields of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol with purity.

Scientific Research Applications

2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antidiabetic agent. In agriculture, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been found to have antifungal properties and can be used as a fungicide. In material science, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential use in the synthesis of polymers and as a corrosion inhibitor.

properties

IUPAC Name

2-[(3-chloro-4-fluoroanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-13(17)12(16)8-11/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMIGGWLUAVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5455271

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